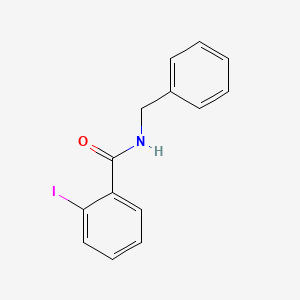

N-benzyl-2-iodobenzamide

Descripción general

Descripción

N-benzyl-2-iodobenzamide is an organic compound with the molecular formula C14H12INO. It is a benzamide derivative where the benzyl group is attached to the nitrogen atom of the amide, and an iodine atom is substituted at the ortho position of the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-benzyl-2-iodobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with benzylamine in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) at room temperature . Another method involves the use of oxalyl chloride and triethylamine in DCM and N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar protocols as those used in laboratory settings, with adjustments for scale and efficiency. Industrial synthesis would likely involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

This reaction enables aryl–aryl bond formation, with applications in synthesizing biaryl alkyne derivatives:

-

Reactants : N-Propargyl-2-iodobenzamide derivatives (e.g., 2a ) and arylboronic acids .

-

Conditions : Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), K₃PO₄ (3 equiv), dioxane at 80°C for 12 h.

-

Key Data :

Substrate Boronic Acid Yield (%) Stereoselectivity 2a Phenyl 85 E:Z = 95:5 2b 4-Methoxyphenyl 78 E:Z = 93:7

Radical Cyclization for Macrolactam Formation

Radical-mediated cyclization produces benzomacrolactams under tin hydride conditions:

-

Reactants : N-Benzyl-2-iodobenzamide derivatives (e.g., 1 ) with allyl ether groups .

-

Conditions : Bu₃SnH (1.5 equiv), AIBN (cat.), benzene at 80°C under N₂.

-

Outcome :

-

Stereoelectronic control : Radical stabilization via conjugation with the benzamide carbonyl directs regioselectivity.

Hydrolysis to Hydroxybenzamide

Acid or base hydrolysis converts the iodo group to a hydroxyl group:

-

Product : N-Benzyl-2-hydroxybenzamide (confirmed by ¹H NMR: δ 7.92 (d, J = 7.8 Hz, 1H), 5.88 (brs, 2H)) .

N-Benzyl Deprotection

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C15H14I1N1O1

Molecular Weight : Approximately 305.14 g/mol

Structural Characteristics :

- A benzyl group

- A hydroxy group at the 2-position

- An iodine atom at the 5-position

These structural features contribute to its reactivity and potential interactions with biological targets.

Organic Synthesis

N-benzyl-2-iodobenzamide serves as a versatile intermediate in the synthesis of more complex organic molecules. It is utilized in the development of novel compounds through various synthetic methodologies, including:

- Radical cyclization reactions : This compound has been used as a substrate for radical reactions, leading to the formation of complex heterocycles .

- Coupling reactions : It can be employed in palladium-catalyzed coupling reactions to synthesize aryl derivatives .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in oncology. Studies indicate that this compound exhibits significant biological activity against various cancer cell lines:

- Anticancer Activity : It has demonstrated antiproliferative effects against melanoma (A375), breast (MCF-7), and colon (HCT116) cancer cell lines with varying IC50 values, indicating moderate to high inhibition.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A375 | 3.7 | Moderate inhibition |

| MCF-7 | 1.2 | High inhibition |

| HCT116 | 4.4 | Moderate inhibition |

This compound interacts with specific enzymes and receptors, modulating their activity and potentially leading to therapeutic effects. Its mechanism of action may involve:

- Binding to active sites on proteins , facilitated by hydrogen bonding from the hydroxyl group and halogen bonding from the iodine atom.

Melanoma Detection

A study evaluated the efficacy of this compound derivatives in detecting melanoma in preclinical models. The results indicated that these compounds could serve as effective imaging agents due to their high sensitivity and selectivity for melanin-containing melanocytes.

Antiproliferative Activity

In another investigation, various derivatives of this compound were tested against multiple cancer cell lines. The findings highlighted how structural modifications could significantly enhance or diminish biological activity, emphasizing the importance of chemical structure in therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of N-benzyl-2-iodobenzamide depends on the specific chemical reactions it undergoes. For example, in copper-catalyzed tandem reactions, the mechanism likely involves oxidative addition, reductive elimination, and cyclization steps facilitated by the copper catalyst. In biological systems, its derivatives may interact with molecular targets such as DNA or proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-2-chlorobenzamide

- N-benzyl-2-bromobenzamide

- N-benzyl-2-fluorobenzamide

Uniqueness

N-benzyl-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, allowing for the formation of a wider variety of products .

Actividad Biológica

N-benzyl-2-iodobenzamide is a compound that has garnered attention for its significant biological activities, particularly in cancer research and antibacterial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a benzyl group and an iodine atom attached to a benzamide structure. This configuration enhances its electrophilic properties, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit various cancer cell lines through mechanisms such as:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from proliferating.

A study highlighted its efficacy against specific cancer types, demonstrating significant inhibition of cell growth in vitro. The compound's mechanism often involves binding to proteins that play critical roles in cancer progression, effectively inhibiting their activity.

Antibacterial Activity

In addition to its anticancer effects, derivatives of this compound have been explored for their antibacterial properties. These compounds interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth. This dual functionality makes this compound a promising candidate for further drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- Enzymes : The compound can inhibit enzymes involved in cancer cell metabolism and proliferation.

- Receptors : It may bind to specific receptors, modulating their activity and influencing cellular responses.

The iodine atom in the structure allows for halogen bonding, enhancing the compound's binding affinity to target proteins. The amide group can form hydrogen bonds, further stabilizing these interactions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-benzyl-2-chlorobenzamide | Contains chlorine instead of iodine | Less reactive than its iodinated counterpart |

| N-benzylbenzamide | Lacks the halogen substituent | More stable but less reactive |

| 2-Iodobenzamide | Does not contain the benzyl group | More reactive due to the absence of steric hindrance |

| N-(4-fluorobenzyl)-2-iodobenzamide | Contains fluorine instead of chlorine or bromine | Different reactivity profile due to fluorine's electronegativity |

This compound stands out due to its balance of reactivity and stability, making it particularly useful in synthetic applications and biological studies.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Anticancer Efficacy : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and caused cell cycle arrest at specific phases .

- Antibacterial Studies : Research indicated that derivatives of this compound showed promising antibacterial activity against various strains, suggesting potential use as an antimicrobial agent in clinical settings.

- Mechanistic Insights : Investigations into the mechanism revealed that this compound interacts with key enzymes involved in metabolic pathways critical for cancer cell survival. This interaction provides insights into potential therapeutic strategies targeting these pathways .

Propiedades

IUPAC Name |

N-benzyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHKXZHSHGGFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.